N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenylpiperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction conditions often involve heating the precursors in formic acid or using other cyclization agents like triethyl orthoformate .
The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. This step may involve the use of reagents like 1-phenylpiperazine and appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Pharmacology: It is investigated for its potential as an anticonvulsant and its ability to modulate neurological pathways.
Biology: The compound is used in studies related to apoptosis and cell cycle regulation.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons . By modulating these channels, the compound can exert anticonvulsant effects and potentially inhibit tumor growth by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide: Studied for its antitumor properties.
10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile: Exhibits antiproliferative properties.
Uniqueness
N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core and phenylpiperazine moiety, which confer distinct pharmacological properties. Its ability to modulate sodium channels and induce apoptosis makes it a promising candidate for further research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H25N7O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H25N7O/c1-28-22-20(16-24-28)21(25-17-7-6-10-19(15-17)31-2)26-23(27-22)30-13-11-29(12-14-30)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3,(H,25,26,27) |
InChI Key |
WXHRVESFSYVSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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